N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
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Overview
Description
N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves the following steps:
Formation of the Methoxypyrimidine Ring: The methoxypyrimidine ring can be synthesized through the reaction of appropriate starting materials under controlled conditions.
Introduction of the Trifluoromethylphenoxy Group: The trifluoromethylphenoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyrimidine ring or the trifluoromethylphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-methoxypyrimidine: Shares the methoxypyrimidine ring but lacks the trifluoromethylphenoxy group.
N, N ′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea: Contains the trifluoromethylphenyl group but differs in overall structure and reactivity.
Uniqueness
N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to the combination of the methoxypyrimidine ring and the trifluoromethylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Biological Activity
N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H12F3N3O3
- Molecular Weight : 321.26 g/mol
Synthesis
The synthesis of this compound typically involves:
- Formation of the Methoxypyrimidine Ring : This is achieved through reactions involving appropriate starting materials under controlled conditions.
- Introduction of the Trifluoromethylphenoxy Group : This is accomplished via nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines, including breast (MCF7), prostate (PC3), and neuroblastoma (SKNMC) cells. The mechanism appears to involve apoptosis induction, as evidenced by increased activation of caspases 3, 8, and 9 in treated cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in cellular signaling pathways, leading to reduced cell proliferation.
- Receptor Interaction : The compound could interact with receptors that are crucial for cancer cell survival and growth.
Similar Compounds
A comparison with similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Amino-6-methoxypyrimidine | Lacks trifluoromethylphenoxy group | Limited antimicrobial activity |
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Contains trifluoromethyl groups | Stronger anticancer activity |
This table illustrates how the combination of the methoxypyrimidine ring and trifluoromethylphenoxy group in the target compound imparts distinct biological activities compared to its analogs.
Case Studies
- Anticancer Efficacy : In a study involving MCF7 cells, this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Assays : The compound was tested against a panel of bacterial strains, showing notable inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli.
Properties
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-22-13-6-11(18-8-19-13)20-12(21)7-23-10-4-2-3-9(5-10)14(15,16)17/h2-6,8H,7H2,1H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBGVBIRSFUADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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